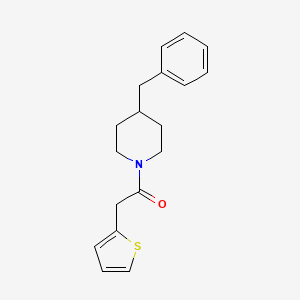![molecular formula C20H23N3O2 B5530182 N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-2-(2-naphthyloxy)propanamide](/img/structure/B5530182.png)
N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-2-(2-naphthyloxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-2-(2-naphthyloxy)propanamide" belongs to a class of compounds that exhibit a wide range of biological activities. This compound is of interest due to its structural complexity and potential for diverse chemical reactions and interactions based on its molecular framework.
Synthesis Analysis
The synthesis of compounds similar to "N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-2-(2-naphthyloxy)propanamide" involves several key steps, including the formation of the imidazole ring, attachment of the naphthyl group, and the introduction of the propanamide moiety. Compounds containing the imidazolyl and ethyl oxy-isobutyrate groups linked to a naphthalene ring structure exhibit significant synthetic interest due to their pharmacological properties (Cozzi et al., 1987).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by a planar naphthalene moiety and an imidazole ring. The structure facilitates intermolecular hydrogen bonding, which can influence the compound's physical and chemical properties (Özbey et al., 2002).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cyclocondensation and domino reactions. Their reactivity is influenced by the presence of the imidazole ring and the naphthyl group, allowing for the synthesis of heterocyclic compounds with potential biological activity (Golubenkova et al., 2020).
Physical Properties Analysis
The physical properties of "N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-2-(2-naphthyloxy)propanamide" and similar compounds are characterized by their crystalline structure, which is stabilized through hydrogen bonding and π-π interactions. These interactions significantly influence the compound's solubility, melting point, and other physical characteristics (Şahin et al., 2014).
Chemical Properties Analysis
The chemical properties of these compounds are defined by their functional groups, which contribute to their reactivity and interaction with biological targets. The imidazole ring, in particular, plays a crucial role in the biological activity of these compounds, influencing their mechanism of action at the molecular level (Evren et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Propriétés
IUPAC Name |
N-[(1-ethylimidazol-2-yl)methyl]-N-methyl-2-naphthalen-2-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-4-23-12-11-21-19(23)14-22(3)20(24)15(2)25-18-10-9-16-7-5-6-8-17(16)13-18/h5-13,15H,4,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJPIQBZQKPCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CN(C)C(=O)C(C)OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-2-(2-naphthyloxy)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5530099.png)


![3-({methyl[3-(methylthio)benzyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5530126.png)

![5-[1-(3-methylphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5530139.png)

![N-[(5-isobutyl-3-isoxazolyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5530143.png)
![6-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5530157.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B5530174.png)
![1-(2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5530181.png)
![4-[4-(phenoxyacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5530189.png)

![N-[rel-(3R,4S)-1-(cyclobutylmethyl)-4-isopropyl-3-pyrrolidinyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide hydrochloride](/img/structure/B5530199.png)